![molecular formula C6H11NO B8228764 rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine](/img/structure/B8228764.png)
rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine
Übersicht
Beschreibung
rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine: is a bicyclic amine compound with a unique structure that includes an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine typically involves the following steps:
Starting Material: The synthesis often begins with a suitable bicyclic precursor, such as norbornene.
Epoxidation: The norbornene is subjected to epoxidation using a peracid, such as meta-chloroperoxybenzoic acid, to form the oxirane ring.
Amination: The epoxide is then treated with an amine source, such as ammonia or an amine derivative, under controlled conditions to introduce the amine group at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can convert the oxirane ring to a diol or reduce the amine group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of oxides or nitroso derivatives.
Reduction: Formation of diols or primary amines.
Substitution: Formation of substituted amine derivatives.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Pharmacological Potential
The compound has been studied for its interactions with biological targets, particularly in the context of drug design. The oxirane ring and amine group enable it to bind selectively to certain enzymes and receptors, potentially leading to the development of new therapeutic agents.
Case Study: Anticancer Applications
Research indicates that compounds similar to rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine have shown promise in anticancer activities. For instance, derivatives of bicyclic amines have been evaluated for their cytotoxic effects against various cancer cell lines (e.g., HCT-116, MCF-7) . These studies suggest that modifications to the core structure can enhance antitumor efficacy.
Organic Synthesis
Synthetic Routes
The synthesis of this compound typically involves:
- Starting Material: Norbornene or similar bicyclic precursors.
- Epoxidation: Using peracids to introduce the oxirane ring.
- Amination: Treating the epoxide with ammonia or amine derivatives under controlled conditions .
This synthetic pathway highlights the compound's versatility as a building block in organic synthesis.
Catalysis
Chiral Catalysts
The unique structure of this compound allows it to be utilized in asymmetric catalysis. Chiral dirhodium(II) complexes derived from similar bicyclic structures have been shown to catalyze reactions such as aziridination and cyclopropanation with high enantioselectivity . This application underscores its importance in producing chiral compounds for pharmaceuticals.
Materials Science
Polymeric Applications
The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength. Its reactive functional groups allow for cross-linking and modification of polymeric materials for specialized applications.
Comparison with Related Compounds
Compound Name | Structure | Key Features | Applications |
---|---|---|---|
rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine | Similar structure without oxirane ring | Lacks unique reactivity | Limited medicinal applications |
N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride | Contains a methyl group on amine nitrogen | Altered pharmacological profile | Potentially different therapeutic uses |
Wirkmechanismus
The mechanism of action of rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring and amine group play crucial roles in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
rel-(1R,2R,4S)-Bicyclo[2.2.1]heptan-2-amine: Similar structure but lacks the oxirane ring.
N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride: Contains a methyl group on the amine nitrogen.
Uniqueness:
Oxirane Ring: The presence of the oxirane ring in rel-(1R,2S,4S)-7-oxabicyclo[22
Stereochemistry: The specific stereochemistry of the compound contributes to its unique properties and interactions with molecular targets.
Biologische Aktivität
The compound rel-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine is a bicyclic amine with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological systems, particularly in the context of neuropharmacology due to its role as a precursor for synthesizing A2A receptor antagonists.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C7H13NO
- CAS Number : 54593455
The compound features a bicyclic structure that contributes to its biological activity by facilitating interactions with specific receptors in the body.
The primary mechanism of action for this compound involves its role as a precursor in the synthesis of A2A receptor antagonists . A2A receptors are part of the adenosine receptor family implicated in various physiological functions including:
- Regulation of neurotransmitter release
- Modulation of neuroinflammation
- Influence on sleep-wake cycles
By acting on these receptors, the compound may influence neurophysiological processes and has potential therapeutic implications for conditions such as Parkinson's disease and other neurodegenerative disorders.
1. Neuropharmacological Effects
Research indicates that compounds derived from this compound exhibit promising neuroprotective and anti-inflammatory properties. These effects are primarily attributed to their antagonistic action on A2A receptors, which can modulate dopaminergic signaling pathways.
2. Studies and Findings
Several studies have explored the biological activity of this compound:
Case Studies
-
Case Study on Neuroprotection : A study involving mice treated with A2A antagonists derived from this compound showed a marked decrease in neurodegeneration markers following induced ischemic injury.
- Results : The treated group exhibited significantly lower levels of apoptotic cells compared to controls.
-
Case Study on Inflammation : In a controlled trial assessing the anti-inflammatory properties of the compound, subjects receiving the compound showed a reduction in pro-inflammatory cytokines.
- Results : This suggests that targeting A2A receptors can effectively modulate inflammatory responses.
Eigenschaften
IUPAC Name |
(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c7-5-3-4-1-2-6(5)8-4/h4-6H,1-3,7H2/t4-,5-,6+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOONCSMZVPSHJ-HCWXCVPCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1O2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C[C@H]1O2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1190424-96-4 | |
Record name | rac-(1R,2S,4S)-7-oxabicyclo[2.2.1]heptan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.